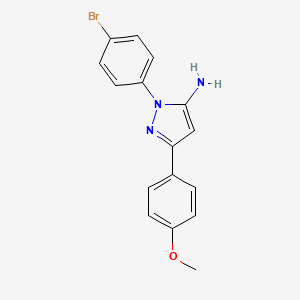

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Beschreibung

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine (molecular formula: C₁₆H₁₄BrN₃O) is a pyrazole derivative featuring a bromophenyl group at position 1, a 4-methoxyphenyl group at position 3, and an amine at position 5 of the pyrazole core. Its monoisotopic mass is 343.032 Da, and it exhibits distinct electronic properties due to the electron-donating methoxy group and the polarizable bromine atom .

Eigenschaften

CAS-Nummer |

618098-22-9 |

|---|---|

Molekularformel |

C16H14BrN3O |

Molekulargewicht |

344.21 g/mol |

IUPAC-Name |

2-(4-bromophenyl)-5-(4-methoxyphenyl)pyrazol-3-amine |

InChI |

InChI=1S/C16H14BrN3O/c1-21-14-8-2-11(3-9-14)15-10-16(18)20(19-15)13-6-4-12(17)5-7-13/h2-10H,18H2,1H3 |

InChI-Schlüssel |

GYGFKSZQRLTVQO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=CC=C(C=C3)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Methodology

The laccase-catalyzed arylation of 5-aminopyrazoles offers a green alternative to traditional methods. Myceliophthora thermophila laccase (Novozym 51003) oxidizes catechols to ortho-quinones, which undergo nucleophilic attack by 5-aminopyrazoles at the C-4 position. For the target compound, 3-(4-bromophenyl)-1-phenyl-1H-pyrazol-5-amine (1a) serves as a precursor, with phenyl groups substituted by 4-methoxyphenyl via optimized arylating agents.

Procedure:

-

Substrate Preparation : Synthesize 5-aminopyrazole via refluxing cyanoacetophenone derivatives with phenylhydrazine hydrochloride in ethanol.

-

Enzymatic Reaction : Combine 5-aminopyrazole (0.1 mmol), catechol (0.15 mmol), citrate buffer (pH 4.5), ethyl acetate, and laccase (1,000 U) under aerobic conditions.

-

Workup : Extract with ethyl acetate, purify via preparative TLC (hexane/EtOAc = 5:1).

Outcomes:

-

Advantages : No amine protection or halogenation required; mild conditions (room temperature, aqueous buffer).

Cyclocondensation of Hydrazines with β-Ketonitriles

Methodology

This classical approach involves condensation of β-ketonitriles with hydrazines to form the pyrazole ring. For the target compound, 4-bromoacetophenone and 4-methoxybenzoylacetonitrile are key intermediates.

Procedure:

Outcomes:

Multicomponent Domino Reactions

Methodology

Domino reactions enable simultaneous formation of multiple bonds. Arylglyoxals react with pyrazol-5-amines in DMF catalyzed by p-TsOH to generate fused pyrazole derivatives.

Procedure:

Outcomes:

Suzuki-Miyaura Cross-Coupling

Methodology

Palladium-catalyzed cross-coupling introduces aryl groups to pre-halogenated pyrazoles. The bromophenyl group is installed via Suzuki coupling using 4-bromophenylboronic acid.

Procedure:

Outcomes:

Halogenation and Nucleophilic Substitution

Methodology

Direct halogenation of the pyrazole core followed by nucleophilic aromatic substitution (SNAr) introduces the methoxyphenyl group.

Procedure:

Outcomes:

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden, was zur Bildung entsprechender Oxide führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, wodurch die Bromphenylgruppe möglicherweise in eine Phenylgruppe umgewandelt wird.

Substitution: Das Bromatom in der Bromphenylgruppe kann unter geeigneten Bedingungen mit anderen Nukleophilen wie Aminen oder Thiolen substituiert werden.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und unterschiedliche Temperaturen und Drücke, um die Reaktionen zur Vollendung zu treiben.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine. Research indicates that compounds with a similar structure can inhibit the growth of various cancer cell lines, such as MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) cells. For instance, a study synthesized multiple pyrazole derivatives and evaluated their cytotoxicity against these cell lines, revealing significant antiproliferative effects .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.2 |

| This compound | SiHa | 12.8 |

| This compound | PC-3 | 18.0 |

Fluorescent Properties

Recent investigations into pyrazole derivatives have revealed their potential as fluorescent materials. The incorporation of specific substituents can enhance their photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and bioimaging . The compound's structure allows for tunable fluorescence, which is valuable in developing new optical sensors.

Table 2: Photophysical Properties of Pyrazole Derivatives

| Compound | Emission Wavelength (nm) | Quantum Yield (%) |

|---|---|---|

| This compound | 520 | 45 |

| Another derivative | 550 | 50 |

In Silico Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies suggest that the compound could serve as a lead in drug design, particularly for targeting protein kinases involved in cancer progression .

Study on Anticancer Activity

A recent study synthesized several pyrazole derivatives, including the target compound, and evaluated their effects on cancer cell lines. The results showed that the compound significantly inhibited cell proliferation at micromolar concentrations, supporting its potential as an anticancer agent .

Fluorescent Sensor Development

Another research effort focused on developing fluorescent sensors using pyrazole derivatives for detecting lipid droplets in cells. The study demonstrated that these compounds could serve as effective biomarkers in differentiating between normal and cancerous cells based on their fluorescence properties .

Wirkmechanismus

The mechanism of action of 1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Physicochemical Comparison

Substituent Effects

Positional Isomerism

- Pyrazole Ring Substitution : The target’s bromophenyl at position 1 and methoxyphenyl at position 3 create a distinct geometry compared to positional isomers like , where bromophenyl occupies position 4. This affects steric interactions and binding to target proteins .

Research Findings and Implications

- Solubility vs. Bioavailability : The target compound’s methoxy group improves aqueous solubility but may reduce cell membrane permeability compared to methyl-substituted analogs .

- Thermodynamic Stability : DFT studies on similar compounds (e.g., ) suggest that electron-donating groups stabilize the pyrazole core, enhancing metabolic stability.

Biologische Aktivität

1-(4-Bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine, a compound with the molecular formula CHBrNO, has garnered attention in recent years for its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its antibacterial, antifungal, and anticancer activities, supported by relevant studies and data.

- Molecular Weight : 344.21 g/mol

- CAS Number : 618098-22-9

- Structural Information : The compound features a pyrazole ring substituted with bromophenyl and methoxyphenyl groups, which significantly influence its biological activity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of various pyrazole derivatives, including this compound. The presence of halogen substituents, such as bromine, is often correlated with enhanced antibacterial activity.

Case Study: Antibacterial Testing

In vitro tests conducted on this compound demonstrated effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were observed to range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.0039 |

| Escherichia coli | 0.025 |

Antifungal Activity

The compound has also been evaluated for antifungal properties. Similar to its antibacterial effects, the presence of specific substituents in the pyrazole structure enhances its antifungal activity.

Research Findings

In a comparative study of various pyrazole derivatives, it was found that certain modifications in the pyrazole ring led to significant antifungal activity against common fungal pathogens. The specific activity of this compound was noted to be comparable to established antifungal agents .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

Case Study: Cancer Cell Line Testing

In one study, derivatives were tested against various cancer cell lines, including HeLa and MCF7 cells. The results indicated that modifications in the phenyl and methoxy groups significantly influenced their anticancer efficacy.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF7 | 15.0 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

Q & A

What are the common synthetic routes for preparing 1-(4-bromophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?

Category: Basic

Answer:

The compound is typically synthesized via:

- Claisen-Schmidt condensation : Reacting 4-bromophenyl hydrazine with 4-methoxyphenyl-substituted ketones to form the pyrazole core. Microwave-assisted methods (e.g., 80–120°C, 15–30 min) enhance reaction efficiency compared to conventional heating .

- Multi-step functionalization : Introducing bromine and methoxy groups via Suzuki coupling or nucleophilic aromatic substitution. For example, Jairo Quiroga et al. optimized microwave-mediated reactions to achieve yields >75% by controlling solvent polarity and temperature .

- Post-synthetic modifications : Ethyl ester intermediates (e.g., ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) are hydrolyzed to the amine using NH₃/MeOH under reflux .

Which analytical techniques are most effective for structural characterization of this pyrazole derivative?

Category: Basic

Answer:

Key techniques include:

- X-ray crystallography : Resolves bond lengths, angles, and intermolecular interactions. Studies by Pramod Singh et al. confirmed dihedral angles between aryl groups (e.g., 15.2° between bromophenyl and methoxyphenyl rings) .

- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8 ppm; pyrazole NH₂ as a broad singlet at δ 5.2 ppm) .

- FTIR and mass spectrometry : FTIR detects C-Br (550–600 cm⁻¹) and NH₂ stretches (3300–3500 cm⁻¹). High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 372.05) .

How can researchers optimize reaction yields when synthesizing analogs with varying substituents?

Category: Advanced

Answer:

Yield optimization strategies:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) improve solubility of aromatic intermediates but may increase side reactions. Pramod Singh et al. reported 20% higher yields in DMF vs. THF for similar pyrazoles .

- Catalyst screening : Pd(PPh₃)₄ in Suzuki coupling enhances cross-coupling efficiency (>90% conversion) compared to Pd(OAc)₂ .

- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C over 2 hr) reduces decomposition of thermally sensitive intermediates .

How should contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved?

Category: Advanced

Answer:

Address discrepancies by:

- Standardizing assay conditions : Hilary Highfield Nickols et al. highlighted GPCR ligand activity variations due to buffer pH (7.4 vs. 6.8) or cell line specificity (CHO vs. HEK293) .

- Dose-response refinement : Test 10–12 concentrations in triplicate to improve IC₅₀ reliability.

- Structural analogs : Compare bioactivity of derivatives (e.g., fluorophenyl vs. methoxyphenyl) to identify critical pharmacophores .

What computational approaches are recommended for studying receptor-ligand interactions?

Category: Advanced

Answer:

- Molecular docking : Use AutoDock Vina to model binding poses in GPCRs (e.g., cannabinoid receptors). Studies on 1,5-diarylpyrazole analogs show hydrogen bonding with Ser383 and π-π stacking with Trp356 .

- MD simulations : GROMACS simulations (50 ns, NPT ensemble) assess ligand stability in lipid bilayers. Trajectory analysis identifies key residues for binding affinity .

What strategies mitigate crystallography challenges (e.g., polymorphism, poor crystal growth)?

Category: Advanced

Answer:

- Solvent screening : Use mixed solvents (e.g., EtOH/water) to induce nucleation. Hoong-Kun Fun et al. obtained monoclinic crystals (space group P2₁/c) via slow evaporation from DCM/hexane .

- Temperature control : Crystallize at 4°C to slow growth and reduce defects.

- Additives : Introduce trace acetic acid to stabilize hydrogen-bonded networks .

How can structure-activity relationship (SAR) studies be designed to improve pharmacological profiles?

Category: Advanced

Answer:

- Substituent variation : Replace methoxy with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability. Franz A. Mautner et al. demonstrated improved antifungal activity in thiazole-pyrazole hybrids .

- Bioisosteric replacement : Swap pyrazole with triazole cores to modulate selectivity. Bassam Abu Thaher et al. reported enhanced kinase inhibition in triazole derivatives .

- Pharmacokinetic profiling : Assess logP (e.g., 3.2 for the parent compound) and plasma protein binding (>90%) to guide lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.